4-Methoxythiophene-3-carboxamide
Overview
Description
4-Methoxythiophene-3-carboxamide is a chemical compound with the molecular formula C6H7NO2S . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . More detailed structural analysis might require techniques like X-ray crystallography .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . A side reaction of the autopolymerization reaction was found, and the polymerization reaction mechanism was estimated to occur in multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . For a more detailed analysis, techniques like UV-Vis, ESR, GC/MS, elemental analysis, NMR, and FT-IR spectroscopy could be used .Scientific Research Applications
Conducting Polymers and Optical Properties
Poly(4,4′-dimethoxybithiophene) , derived from methoxythiophenes, showcases exceptional electrochemical stability and optical properties. It forms polymers with longer chains compared to its counterparts, leading to significant applications in electrochemical devices due to its unique redox and optical characteristics (Dietrich & Heinze, 1991).
Polymer Photodetectors
Modified 3,4-ethylenedioxythiophene , as a conjugated side chain in polymers, enhances the detectivity of polymer photodetectors. This molecular engineering approach improves the photovoltaic properties while significantly reducing the dark current, demonstrating the potential for developing highly sensitive detectors across UV to NIR photoresponse ranges (Zhang et al., 2015).
Conductive and Stable Polymers
Poly(3,4‐ethylenedioxythiophene) (PEDT) and its derivatives are highlighted for their conductive and stable properties when doped. The synthetic flexibility of these materials enables a broad spectrum of applications, including electrochemical devices, by leveraging their enhanced redox properties and optical transparency across the visible spectrum (Groenendaal et al., 2000).
Anticancer Agents
Research into 2-phenylthiazole-4-carboxamide derivatives has identified potential anticancer properties. Specific substitutions, including the methoxy group, have shown to improve cytotoxic activity against various cancer cell lines, suggesting that similar structural motifs in compounds like 4-Methoxythiophene-3-carboxamide could have biomedical applications (Aliabadi et al., 2010).
Spectroelectrochemical Studies
Studies on soluble polymerized 3-methoxythiophene offer insights into the electrochemical and optical behavior of thiophene-based polymers. The investigation into oligomeric mixtures demonstrates their potential in developing optically active materials with specific applications in electrochromic devices and sensors (Chang, Blankespoor, & Miller, 1987).
Amino-imino Tautomerism
Research into 2-N-methylamino-3-methoxythiophene provides the first proof of amino-imino tautomerism in N-monosubstituted aminothiophenes. This fundamental chemical property is critical for understanding the behavior of methoxythiophene derivatives in various chemical environments, with implications for their use in designing novel compounds and materials (Brandsma et al., 1998).
Safety and Hazards
4-Methoxythiophene-3-carboxamide is recommended for use only in well-ventilated areas or outdoors . It is advised to avoid breathing dust and to wear protective gloves, clothing, eye protection, and face protection . It may cause respiratory tract irritation, skin corrosion or irritation, and serious eye damage or eye irritation .
Mechanism of Action
Target of Action
Thiophene carboxamide analogs have been reported to inhibit mitochondrial complex i . Another study suggests that thiophenecarboxamide derivatives can inhibit the CTP synthetase PyrG .
Result of Action
Based on the potential targets, it could lead to energy depletion (due to disruption of atp production) or inhibition of dna and rna biosynthesis .
Properties
IUPAC Name |
4-methoxythiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYTVZAHSFIFFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380979 | |
Record name | 4-methoxythiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728924 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65369-29-1 | |
Record name | 4-Methoxy-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65369-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxythiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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